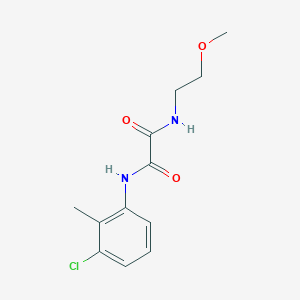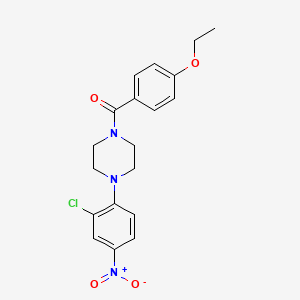
N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as MNBD, is a fluorescent probe that has been widely used in scientific research. It has a unique structure that allows it to selectively bind to specific biomolecules and provide information about their biochemical and physiological properties.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to bind to specific biomolecules, such as proteins and lipids, through non-covalent interactions. Once bound, this compound undergoes a conformational change that results in fluorescence emission. The intensity of the fluorescence emission is dependent on the local environment of the bound biomolecule, such as pH and polarity.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cell viability or metabolism and has low toxicity. This compound has been used in live-cell imaging studies to monitor the dynamics of cellular processes without affecting their function.
実験室実験の利点と制限
The advantages of using N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments include its high sensitivity, selectivity, and compatibility with various imaging techniques. This compound is also easy to use and has a low cost. However, this compound has limitations, such as its low photostability, which can limit its use in long-term imaging studies. This compound also has a limited range of excitation and emission wavelengths, which can limit its compatibility with certain imaging systems.
将来の方向性
For N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine research include the development of new derivatives with improved properties, such as increased photostability and broader wavelength range. This compound can also be used in combination with other fluorescent probes to provide more comprehensive information about cellular processes. The application of this compound in in vivo imaging studies is also an area of future research. This compound has the potential to provide valuable information about the dynamics of biomolecules in living organisms.
Conclusion
This compound is a versatile fluorescent probe that has been widely used in scientific research. Its unique structure and binding properties make it a valuable tool for studying the dynamics of biomolecules. The synthesis method of this compound is complex, but its advantages in lab experiments outweigh its limitations. Future research on this compound will continue to expand its applications and improve its properties.
合成法
The synthesis of N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves a multi-step process that starts with the reaction of 3-methoxyaniline with 4-nitrophenyl isocyanate to form N-(3-methoxyphenyl)-4-nitrophenylurea. This intermediate is then reacted with o-phenylenediamine to produce this compound. The overall yield of the synthesis process is around 40%.
科学的研究の応用
N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It has been used to study the dynamics of cell membranes, protein-protein interactions, and enzyme activity. This compound has also been used to detect reactive oxygen species and monitor intracellular pH changes.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-20-9-4-2-3-8(7-9)14-11-6-5-10-12(16-21-15-10)13(11)17(18)19/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPJPFFGIWKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)

![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
